Ethyl 2-isothiocyanatobenzoate chemical properties and structure
Ethyl 2-isothiocyanatobenzoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-isothiocyanatobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Ethyl 2-isothiocyanatobenzoate, a bifunctional aromatic compound, has emerged as a valuable and versatile scaffold in the field of synthetic organic and medicinal chemistry. Integrating a reactive isothiocyanate moiety and an ethyl ester group on a benzene ring in an ortho configuration, this molecule offers a unique platform for the construction of complex heterocyclic systems. The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles, while the ethyl ester provides a site for further synthetic manipulation. This combination makes Ethyl 2-isothiocyanatobenzoate a cornerstone reagent for generating libraries of novel compounds with significant potential for biological activity.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Ethyl 2-isothiocyanatobenzoate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a precursor for pharmacologically relevant molecules, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles.
Chemical Structure and Physicochemical Properties
The molecular structure of Ethyl 2-isothiocyanatobenzoate consists of an ethyl benzoate core with an isothiocyanate group substituted at the C2 position of the phenyl ring. This arrangement dictates its reactivity, with the two functional groups capable of participating in distinct or concerted chemical transformations.
Molecular Structure:
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IUPAC Name: ethyl 2-isothiocyanatobenzoate
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SMILES: CCOC(=O)C1=CC=CC=C1N=C=S[2]
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InChI Key: TYEPWLJHQLYWSR-UHFFFAOYSA-N[2]
The key physicochemical properties are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.
| Property | Value | Source |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [3] (analogy) |
| Density | 1.201 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Refractive Index (n20/D) | 1.614 | [1] |
| Monoisotopic Mass | 207.0354 Da | [2] |
Spectroscopic Profile (Predicted)
While extensive experimental spectra for Ethyl 2-isothiocyanatobenzoate are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures like ethyl benzoate and other aromatic isothiocyanates.[4][5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and ethyl group protons. The four protons on the disubstituted benzene ring would appear as complex multiplets in the aromatic region (~7.0-8.1 ppm). The ethyl group would present as a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ).[4]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for ten distinct carbon atoms. The ester carbonyl carbon (C=O) would appear significantly downfield (~165 ppm).[4] The isothiocyanate carbon (-N=C =S) is expected in the 130-140 ppm range. The aromatic carbons would resonate between ~125-135 ppm, with the ipso-carbons showing distinct shifts. The ethyl group carbons would be found upfield, with the -O -CH₂ carbon at ~61 ppm and the -CH₃ carbon at ~14 ppm.[4]
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Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the key functional groups. A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. The isothiocyanate (-N=C=S) group is characterized by a very strong and broad asymmetric stretching band, typically appearing in the 2000-2150 cm⁻¹ region. Additional bands for aromatic C=C stretching (~1600 cm⁻¹) and C-O stretching (~1100-1275 cm⁻¹) would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of the compound.[2]
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-isothiocyanatobenzoate is most commonly achieved from its corresponding amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate). A reliable method involves the use of a thiocarbonylating agent. While various reagents exist, thiophosgene or its equivalents are often employed. An alternative, safer laboratory-scale method utilizes 1,1'-thiocarbonyldiimidazole (TCDI).
Protocol: Synthesis from Ethyl 2-Aminobenzoate
This protocol describes a representative procedure for the synthesis of Ethyl 2-isothiocyanatobenzoate. The causality behind this choice is the high reactivity and commercial availability of the starting materials, leading to a clean and efficient conversion.
Materials:
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Ethyl 2-aminobenzoate
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1,1'-Thiocarbonyldiimidazole (TCDI)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM.
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Reagent Addition: To the stirred solution, add TCDI (1.1 eq) portion-wise at room temperature. The addition of TCDI is critical as it acts as a robust thiocarbonyl transfer agent, converting the primary amine into the isothiocyanate.
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Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted TCDI and imidazole byproducts.
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Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 2-isothiocyanatobenzoate as a liquid.
Reactivity and Mechanistic Insights
The synthetic utility of Ethyl 2-isothiocyanatobenzoate is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack, making it an ideal substrate for constructing a variety of sulfur- and nitrogen-containing scaffolds.
Core Reactivity: Nucleophilic Addition
The primary reaction pathway involves the addition of nucleophiles (e.g., primary or secondary amines, hydrazines, alcohols) to the C=S bond of the isothiocyanate. This reaction is typically fast and proceeds under mild conditions. The reaction with a primary amine, for example, yields a 1,3-disubstituted thiourea, a crucial intermediate in many drug synthesis pathways.[6]
Caption: General reaction pathway for Ethyl 2-isothiocyanatobenzoate.
The ortho positioning of the ethyl ester group is of paramount importance. Following the initial nucleophilic addition to form the thiourea, the newly introduced nucleophilic group is perfectly positioned to undergo an intramolecular cyclization reaction with the adjacent ester. This "addition-cyclization" cascade is a powerful strategy for the rapid assembly of fused heterocyclic ring systems.
Applications in Drug Development and Heterocyclic Synthesis
Ethyl 2-isothiocyanatobenzoate is not just a chemical curiosity; it is a key building block for molecules of significant pharmacological interest. Its utility spans the synthesis of anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of Quinazoline Derivatives
A prime example of its application is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in numerous FDA-approved drugs, including kinase inhibitors used in oncology. The methyl analog, methyl 2-isothiocyanatobenzoate, has been successfully used to synthesize novel quinazolines with potent anticancer and radiosensitizing activities.[7] The ethyl ester behaves similarly, providing a reliable entry into this important class of compounds.
The general workflow involves reacting Ethyl 2-isothiocyanatobenzoate with a suitable amine-containing molecule, such as a sulfonamide hydrazide, to form a thiourea intermediate. This intermediate can then be cyclized under basic or thermal conditions to furnish the desired quinazoline core.
Caption: Workflow for synthesizing quinazolinone drug candidates.
This strategy highlights the efficiency of using Ethyl 2-isothiocyanatobenzoate. In two high-yielding steps, a simple aromatic precursor is converted into a complex, drug-like heterocyclic system, demonstrating the power of this reagent in accelerating drug discovery programs. The isothiocyanate functional group itself is a known pharmacophore, and compounds bearing this moiety have shown chemoprotective and anticancer effects.[8][9]
Safety and Handling
As with all reactive chemical reagents, proper handling of Ethyl 2-isothiocyanatobenzoate is essential. Isothiocyanates are known to be moisture-sensitive and can be irritants. The GHS hazard information for the related isomer, ethyl 4-isothiocyanatobenzoate, indicates it is harmful if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage.[10]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1]
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Do not breathe vapor.[1]
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Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and nucleophiles.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash immediately with plenty of water. If swallowed or in case of accident, seek medical advice immediately.[1]
Conclusion
Ethyl 2-isothiocyanatobenzoate is a powerful and versatile reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive isothiocyanate group with a modifiable ethyl ester, provides a robust platform for the efficient synthesis of diverse heterocyclic compounds. Its application in constructing privileged scaffolds like quinazolines underscores its importance for drug discovery professionals. By understanding its properties, reactivity, and synthetic protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.
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